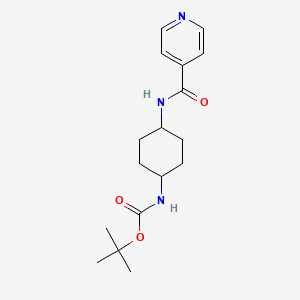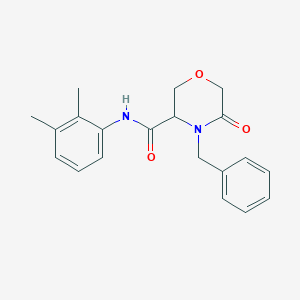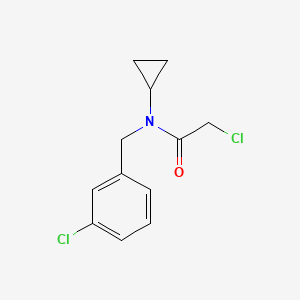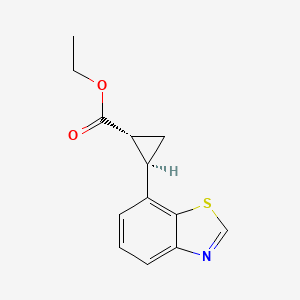
tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate, also known as ICHMT, is a synthetic compound that has recently gained attention in the scientific community. ICHMT is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling.
Mécanisme D'action
Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate exerts its effects through the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate 1 (IRS-1), leading to decreased insulin signaling and glucose uptake. Inhibition of PTP1B by this compound leads to increased IRS-1 phosphorylation and insulin signaling, resulting in improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling, this compound has been shown to modulate other signaling pathways involved in metabolic regulation. For example, this compound has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK by this compound leads to increased fatty acid oxidation and decreased lipogenesis, which may contribute to its anti-obesity effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate is its specificity for PTP1B, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other PTP1B inhibitors. This may limit its efficacy in vivo and require higher doses for therapeutic effects.
Orientations Futures
Future research on tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate could focus on several areas, including:
1. Optimization of the synthesis method to improve potency and selectivity.
2. Evaluation of the efficacy of this compound in human clinical trials for the treatment of type 2 diabetes and obesity.
3. Investigation of the effects of this compound on other metabolic pathways, such as mitochondrial function and oxidative stress.
4. Development of novel drug delivery systems to improve the bioavailability and tissue distribution of this compound.
5. Exploration of the potential of this compound as a tool compound for the study of PTP1B function and regulation.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its inhibition of PTP1B leads to improved insulin sensitivity and glucose uptake, as well as anti-obesity effects. Future research on this compound could lead to the development of new treatments for metabolic diseases and a better understanding of PTP1B function and regulation.
Méthodes De Synthèse
The synthesis of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate involves several steps, including the reaction of tert-butyl (1R,4R)-4-cyclohexyl-1,2,3,6-tetrahydropyridine-1-carboxylate with isonicotinoyl chloride in the presence of a base. The resulting intermediate is then treated with carbonyldiimidazole to form the final product.
Applications De Recherche Scientifique
Tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by this compound leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. Additionally, this compound has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
Propriétés
IUPAC Name |
tert-butyl N-[4-(pyridine-4-carbonylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-6-4-13(5-7-14)19-15(21)12-8-10-18-11-9-12/h8-11,13-14H,4-7H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZJDCEBYKHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120698 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286272-95-4 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2615914.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)
![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615919.png)

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B2615921.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2615923.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)



![Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2615934.png)